molecular formula C6H12ClNO B2880913 tert-Butylmethylcarbamoyl chloride CAS No. 896103-65-4

tert-Butylmethylcarbamoyl chloride

Cat. No. B2880913
CAS RN: 896103-65-4
M. Wt: 149.62
InChI Key: YTKBJDIEFNJMJI-UHFFFAOYSA-N
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Description

Tert-Butylmethylcarbamoyl chloride, also known as Boc-Cl, is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent in the synthesis of various chemicals, including peptides, amino acids, and pharmaceuticals.

Scientific Research Applications

Synthesis of Alkyl Halides

N-tert-butyl-N-methylcarbamoyl chloride: is utilized in the synthesis of alkyl halides through nucleophilic substitution reactions. This compound can act as an alkylating agent, transferring the alkyl group to a suitable nucleophile. The process is particularly useful in the preparation of tert-butyl derivatives, which are significant in pharmaceuticals and agrochemicals .

Ionic Liquid Formation

The compound is involved in the formation of ionic liquids, particularly as a solvent in the N-alkylation of pyrazole. Ionic liquids serve as green solvents due to their low volatility and high thermal stability. They’re used in a variety of reactions, including synthesis and catalysis .

Adsorption and Oxidation Processes

In environmental science, tert-Butylmethylcarbamoyl chloride is relevant in the adsorption and oxidation processes for the removal of contaminants like methyl tert-butyl ether (MTBE) from the environment. The compound’s structure may influence the design of adsorbents and catalysts for these processes .

Asymmetric Synthesis

This compound plays a role in the asymmetric synthesis of N-heterocycles. The tert-butyl group’s steric hindrance is advantageous in inducing chirality, which is crucial for creating enantiomerically pure substances in medicinal chemistry .

Biochemistry and Biodegradation

The tert-butyl group’s unique reactivity pattern is significant in biochemistry, particularly in biosynthetic and biodegradation pathways. It’s used to study the metabolism of xenobiotic compounds and the design of biocatalytic processes .

Optoelectronic Applications

N-tert-butyl-N-methylcarbamoyl chloride: derivatives are used in the synthesis of conducting polymers with optoelectronic properties. These materials are essential for developing nanodevices, rechargeable batteries, and electrochemical transistors .

Chemical Reaction Studies

The compound is also used in studying the kinetics and mechanisms of chemical reactions. For instance, it’s a product in the reaction between tert-butyl alcohol and hydrogen chloride, and its formation can be monitored to understand reaction pathways .

properties

IUPAC Name

N-tert-butyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBJDIEFNJMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylmethylcarbamoyl chloride

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